rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans
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Overview
Description
rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans is an organic compound featuring a cyclopropane ring substituted with a furan ring and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans typically involves the cyclopropanation of a furan derivative followed by the introduction of the aldehyde group. One common method is the reaction of furan with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The aldehyde group can then be introduced through oxidation of the corresponding alcohol or via formylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents to ensure the process is economically viable.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution on the furan ring can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of (1R,2R)-2-(Furan-2-yl)cyclopropane-1-carboxylic acid.
Reduction: Formation of (1R,2R)-2-(Furan-2-yl)cyclopropane-1-methanol.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, influencing biochemical pathways. The furan ring and aldehyde group are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Thiophen-2-yl)cyclopropane-1-carbaldehyde: Similar structure with a thiophene ring instead of a furan ring.
(1R,2R)-2-(Pyridin-2-yl)cyclopropane-1-carbaldehyde: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocyclic rings
Properties
IUPAC Name |
(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,5-7H,4H2/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNQWQFFVFIOLT-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CO2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CO2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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